![molecular formula C19H17FN4O2S B7698465 N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7698465.png)
N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide” is a chemical compound that belongs to the class of quinolinyl-pyrazoles . Quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields and their distinctive interaction with bioassays and cells .
Synthesis Analysis
The synthesis of quinolinyl-pyrazoles involves new strategies designed by chemists . The corresponding acids undergo condensation and hydrolysis, followed by cyclization to yield pyrazoloquinolines . These pyrazoloquinolines are then substituted to yield the final compound .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with bonds formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include condensation, hydrolysis, and cyclization . These reactions yield pyrazoloquinolines, which are then substituted to produce the final compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, a molar refractivity of 115.4±0.5 cm3, and a polar surface area of 114 Å2 . It also has a molar volume of 301.0±7.0 cm3 and a surface tension of 56.0±7.0 dyne/cm .
作用機序
Mode of Action
Like other sulfonamide derivatives, it may interact with its targets through the sulfamoyl group .
Pharmacokinetics
Its molecular weight of 423.488 Da suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 Da generally have better absorption and distribution profiles.
実験室実験の利点と制限
One of the advantages of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide is its specificity for ERK1/2. This allows for more targeted inhibition of the MAPK pathway, which may lead to fewer off-target effects. However, one limitation of this compound is its poor solubility, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for the development of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide. One area of interest is the use of this compound in combination with other cancer therapies, such as immune checkpoint inhibitors. Another area of interest is the development of more potent and soluble analogs of this compound. Finally, there is also interest in exploring the potential use of this compound in other disease settings, such as inflammatory diseases.
合成法
N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide was synthesized using a multi-step process that involved the coupling of various intermediates. The synthesis began with the preparation of 1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinoline, which was then coupled with 4-fluorobenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate was then coupled with an amine derivative to form the final product, this compound.
科学的研究の応用
N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, pancreatic cancer, and non-small cell lung cancer. In addition, this compound has been shown to enhance the anti-tumor activity of other cancer therapies, such as immune checkpoint inhibitors.
特性
IUPAC Name |
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c1-3-24-19-16(11-13-6-4-5-12(2)17(13)21-19)18(22-24)23-27(25,26)15-9-7-14(20)8-10-15/h4-11H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNDXAMBUVVSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







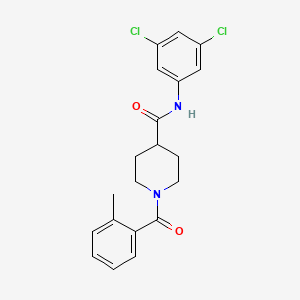
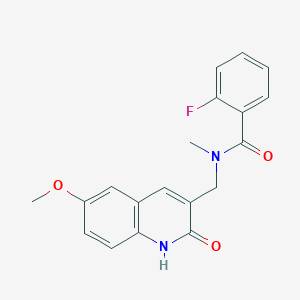
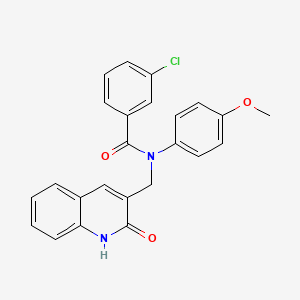
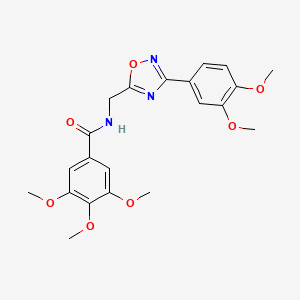
![N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7698472.png)

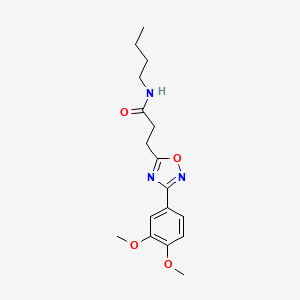
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7698487.png)